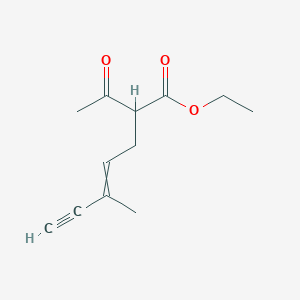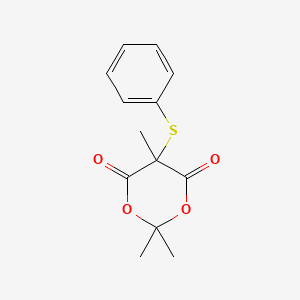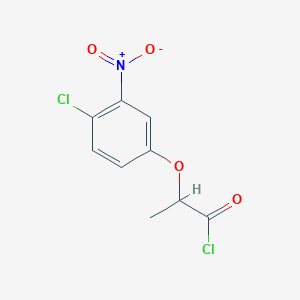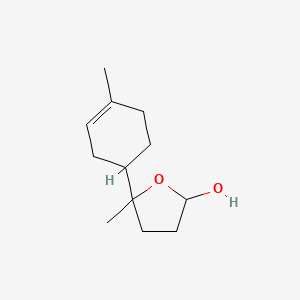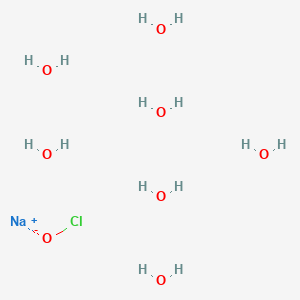
3-Chloro-2-sulfanylpropyl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-sulfanylpropyl diethyl phosphate is an organophosphorus compound that features a phosphate group bonded to a 3-chloro-2-sulfanylpropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-sulfanylpropyl diethyl phosphate typically involves the reaction of diethyl phosphorochloridate with 3-chloro-2-sulfanylpropanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. A common solvent used in this reaction is dichloromethane, and the reaction is often catalyzed by a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are critical for maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-sulfanylpropyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The phosphate ester bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used in substitution reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Corresponding substituted products such as azides or thiocyanates.
Hydrolysis: Diethyl phosphate and 3-chloro-2-sulfanylpropanol.
Scientific Research Applications
3-Chloro-2-sulfanylpropyl diethyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate linkages.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests.
Mechanism of Action
The mechanism of action of 3-Chloro-2-sulfanylpropyl diethyl phosphate involves the inhibition of enzymes by forming covalent bonds with active site residues. The phosphate group can mimic the natural substrate of the enzyme, leading to the formation of a stable enzyme-inhibitor complex. This inhibition can disrupt normal enzyme function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphorochloridate: Similar in structure but lacks the sulfanyl group.
3-Chloro-2-sulfanylpropanol: Similar in structure but lacks the phosphate group.
O,O-Diethyl S-(2-chloroethyl) phosphorothioate: Similar in structure but has a different alkyl group.
Uniqueness
3-Chloro-2-sulfanylpropyl diethyl phosphate is unique due to the presence of both a chloro and a sulfanyl group, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62753-19-9 |
|---|---|
Molecular Formula |
C7H16ClO4PS |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
(3-chloro-2-sulfanylpropyl) diethyl phosphate |
InChI |
InChI=1S/C7H16ClO4PS/c1-3-10-13(9,11-4-2)12-6-7(14)5-8/h7,14H,3-6H2,1-2H3 |
InChI Key |
PSDYSSVJQGBXGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OCC(CCl)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione](/img/structure/B14509685.png)


